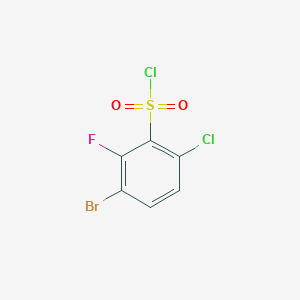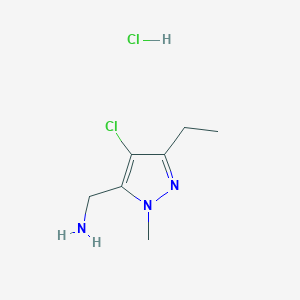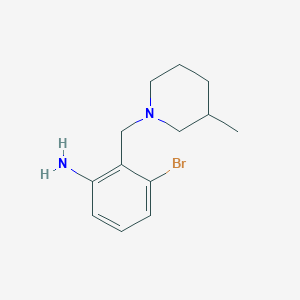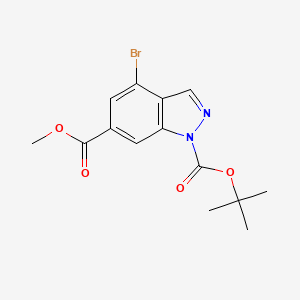
1-tert-butyl 6-methyl 4-bromo-1H-indazole-1,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-butyl 6-methyl 4-bromo-1H-indazole-1,6-dicarboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This specific compound is characterized by the presence of tert-butyl, methyl, and bromo substituents, along with two carboxylate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl 6-methyl 4-bromo-1H-indazole-1,6-dicarboxylate typically involves multiple steps:
Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.
Formylation: Vilsmeier formylation at the 3-position of 4-bromo-1H-indole yields the corresponding aldehyde.
N-Boc Protection: The aldehyde is then converted to its N-Boc derivative.
Reduction: The aldehyde group is reduced using sodium borohydride in methanol to obtain the corresponding alcohol.
Cyclization: The alcohol undergoes cyclization to form the indazole core.
Esterification: Finally, the carboxylate groups are introduced through esterification reactions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-tert-butyl 6-methyl 4-bromo-1H-indazole-1,6-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl and tert-butyl groups.
Ester Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted indazoles.
Oxidation Products: Oxidized derivatives of the methyl and tert-butyl groups.
Hydrolysis Products: Corresponding carboxylic acids.
Aplicaciones Científicas De Investigación
1-tert-butyl 6-methyl 4-bromo-1H-indazole-1,6-dicarboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly in oncology and anti-inflammatory drugs.
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 1-tert-butyl 6-methyl 4-bromo-1H-indazole-1,6-dicarboxylate depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound could influence signaling pathways, such as those involved in cell proliferation or apoptosis.
Comparación Con Compuestos Similares
- 1-tert-butyl 6-methyl 4-chloro-1H-indazole-1,6-dicarboxylate
- 1-tert-butyl 6-methyl 4-fluoro-1H-indazole-1,6-dicarboxylate
- 1-tert-butyl 6-methyl 4-iodo-1H-indazole-1,6-dicarboxylate
Uniqueness: 1-tert-butyl 6-methyl 4-bromo-1H-indazole-1,6-dicarboxylate is unique due to the presence of the bromo substituent, which can participate in specific chemical reactions, such as cross-coupling reactions, that other halogenated derivatives may not undergo as efficiently.
Propiedades
Fórmula molecular |
C14H15BrN2O4 |
|---|---|
Peso molecular |
355.18 g/mol |
Nombre IUPAC |
1-O-tert-butyl 6-O-methyl 4-bromoindazole-1,6-dicarboxylate |
InChI |
InChI=1S/C14H15BrN2O4/c1-14(2,3)21-13(19)17-11-6-8(12(18)20-4)5-10(15)9(11)7-16-17/h5-7H,1-4H3 |
Clave InChI |
SLJHRFKPALBOLH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC(=C2)C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


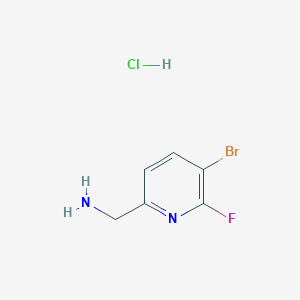
![Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]Hexane-1-carboxylate](/img/structure/B13510294.png)
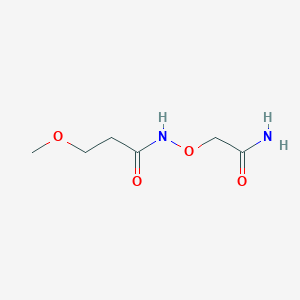
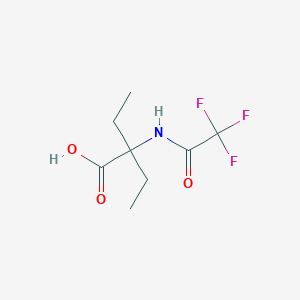
![4-[4-(4-chlorophenyl)-1H-imidazol-1-yl]piperidine dihydrochloride](/img/structure/B13510310.png)
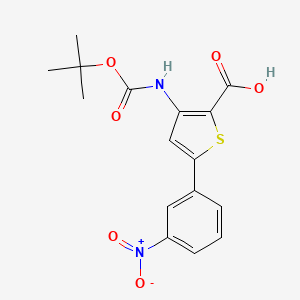
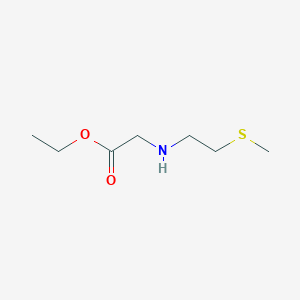
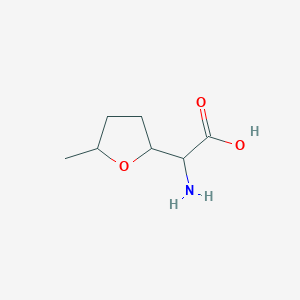
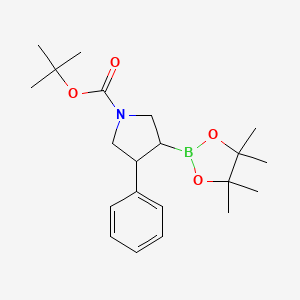
![Ethyl 4-azaspiro[2.5]octane-7-carboxylate](/img/structure/B13510345.png)

